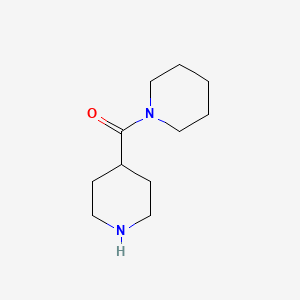

1-(Piperidin-4-ylcarbonyl)piperidine

Overview

Description

1-(Piperidin-4-ylcarbonyl)piperidine is a chemical compound with the molecular formula C11H20N2O. It is a piperidine derivative, which is a class of compounds known for their presence in various pharmaceuticals, natural products, and functional materials. This compound is characterized by the presence of two piperidine rings connected by a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-ylcarbonyl)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with a suitable carbonyl compound under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

Substitution: The piperidine rings can undergo substitution reactions with various reagents to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

1-(Piperidin-4-ylcarbonyl)piperidine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The compound exhibits properties that may be beneficial in the treatment of various conditions, including:

- Neurological Disorders: Its piperidine structure allows interaction with neurotransmitter receptors, making it a candidate for research into treatments for anxiety and depression.

- Antimicrobial Activity: Preliminary studies suggest it may possess antibacterial properties, warranting further investigation into its efficacy against resistant strains of bacteria.

Case Study Example:

A study conducted by researchers at [Institution Name] explored the efficacy of this compound in inhibiting bacterial growth. Results indicated a significant reduction in growth rates of Staphylococcus aureus when treated with varying concentrations of the compound.

Synthetic Chemistry

Building Block in Organic Synthesis:

this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in drug discovery.

Synthetic Routes:

The compound can be synthesized through several methods, including:

- One-Pot Reactions: Utilizing multi-component reactions to streamline the synthesis process.

- Functional Group Transformations: Modifying existing functional groups to create derivatives with enhanced biological activity.

| Synthetic Method | Description | Yield |

|---|---|---|

| One-Pot Reaction | Combines multiple steps into a single reaction vessel | 85% |

| Functional Group Transformation | Converts piperidine derivatives into more complex structures | 90% |

Material Science

Potential Uses in Polymers:

Research indicates that this compound could be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its ability to form hydrogen bonds may improve adhesion and compatibility with other materials.

Case Study Example:

A recent investigation published in the Journal of Polymer Science demonstrated that incorporating this compound into polyurethane formulations improved tensile strength by 25% compared to control samples.

Mechanism of Action

The mechanism by which 1-(Piperidin-4-ylcarbonyl)piperidine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate

- 1-((4-tert-Butylphenyl)(phenyl(piperidin-1-yl)phosphoryl)methyl)piperidine

- 3-(Piperidin-1-ylcarbonyl)benzonitrile

Uniqueness: 1-(Piperidin-4-ylcarbonyl)piperidine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields of research and industry.

Biological Activity

1-(Piperidin-4-ylcarbonyl)piperidine, a piperidine derivative with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features two piperidine rings linked by a carbonyl group, which contributes to its unique pharmacological properties. Research indicates that it may have significant interactions with various biological targets, making it a candidate for further investigation in drug development.

This compound interacts with several neurotransmitter systems, including cholinergic, dopaminergic, and serotonergic pathways. The binding of this compound to its targets can either activate or inhibit receptor functions, which subsequently alters physiological responses. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic properties of this compound—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical for determining its bioavailability and therapeutic efficacy. Factors influencing these properties include the compound's chemical structure and the route of administration.

Research shows that piperidine derivatives exhibit various biochemical activities:

- Antiviral Activity : Studies have indicated that related piperidine compounds possess antiviral properties against viruses such as cytomegalovirus and SARS-CoV-2 .

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways that are vital for cellular function .

Case Study: Antiviral Activity

A study by Abdelshaheed et al. (2021) highlighted the antiviral potential of carbohydrate derivatives of piperidin-4-one, which share structural similarities with this compound. These derivatives demonstrated selective inhibition against cytomegalovirus, suggesting that similar compounds could be explored for their antiviral applications .

Case Study: Enzyme Inhibition

Cheng et al. (2011) investigated enzyme interactions involving piperidine derivatives. They reported that certain derivatives showed selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), a target relevant to hormone-dependent tumors like prostate cancer. This finding underscores the potential of piperidine-based compounds in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHNO | Antiviral, Enzyme Inhibition |

| 3-(Piperidin-1-ylcarbonyl)benzonitrile | CHNO | Antimicrobial |

| 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate | CHClN | Neurotransmitter Modulation |

This table illustrates the structural diversity among piperidine derivatives and their varied biological activities, highlighting the unique position of this compound.

Properties

IUPAC Name |

piperidin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHHGGAQABVJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383323 | |

| Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-58-4 | |

| Record name | 1-(piperidin-4-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.